molecular formula C19H20FN3O2 B5672706 N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Cat. No. B5672706
M. Wt: 341.4 g/mol
InChI Key: GVDBTXMSCQPPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-875, is a novel, orally active, and selective G-protein-coupled receptor 40 (GPR40) agonist. GPR40 is a receptor expressed in pancreatic beta cells, and its activation leads to insulin secretion, making it a potential therapeutic target for type 2 diabetes mellitus (T2DM).

Mechanism of Action

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide works by selectively activating GPR40, a receptor expressed in pancreatic beta cells. Activation of GPR40 leads to increased insulin secretion in response to glucose, which helps to lower blood glucose levels in patients with T2DM.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have other biochemical and physiological effects. For example, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion. N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to improve beta cell function and reduce beta cell apoptosis in animal models of T2DM.

Advantages and Limitations for Lab Experiments

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages for use in lab experiments. It is a selective GPR40 agonist, meaning that it specifically targets this receptor without affecting other receptors in the body. N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide is also orally active, making it easy to administer to animals in preclinical studies.
However, there are also limitations to using N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in lab experiments. For example, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. This can make it difficult to achieve consistent blood levels of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in animal models.

Future Directions

There are several potential future directions for research on N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One area of interest is the use of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in combination with other therapies for T2DM, such as metformin or GLP-1 receptor agonists. Another area of interest is the potential use of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Finally, further research is needed to fully understand the long-term safety and efficacy of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in humans.

Synthesis Methods

The synthesis of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, including the coupling of 4-fluoroaniline with 4-chlorobenzoyl chloride, followed by N-alkylation with piperazine and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. In clinical trials, N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has demonstrated efficacy in reducing HbA1c levels, a marker of long-term blood glucose control, in patients with T2DM.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-18-5-3-2-4-17(18)19(25)23-12-10-22(11-13-23)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDBTXMSCQPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide

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